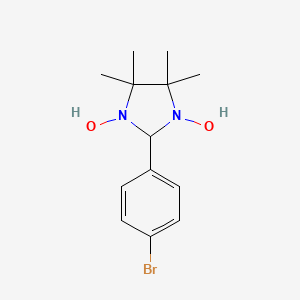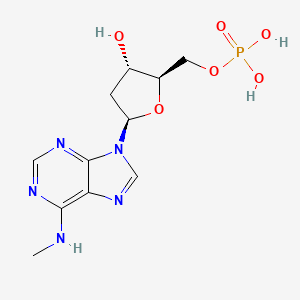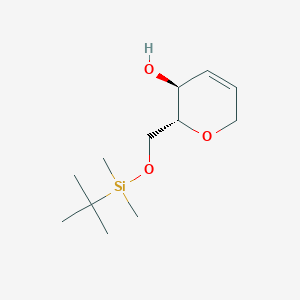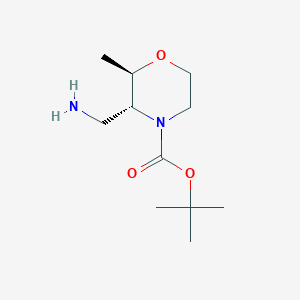![molecular formula C10H9N3O3S B12929852 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole CAS No. 88251-67-6](/img/structure/B12929852.png)
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 4-methoxy-2-nitrophenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole typically involves the reaction of 4-methoxy-2-nitrophenylthiol with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Substitution: Formation of various substituted imidazole derivatives.
Reduction: Formation of 2-((4-Methoxy-2-aminophenyl)thio)-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Methoxyphenyl)thio)-1H-imidazole
- 2-((4-Nitrophenyl)thio)-1H-imidazole
- 2-((4-Methoxy-2-nitrophenyl)thio)-1H-benzimidazole
Uniqueness
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
88251-67-6 |
|---|---|
Molekularformel |
C10H9N3O3S |
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
2-(4-methoxy-2-nitrophenyl)sulfanyl-1H-imidazole |
InChI |
InChI=1S/C10H9N3O3S/c1-16-7-2-3-9(8(6-7)13(14)15)17-10-11-4-5-12-10/h2-6H,1H3,(H,11,12) |
InChI-Schlüssel |
VPJJTDYCSKHNCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)SC2=NC=CN2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


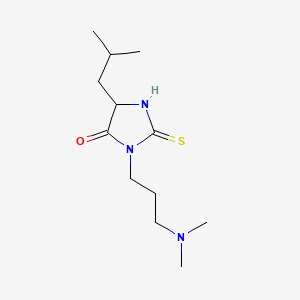

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)
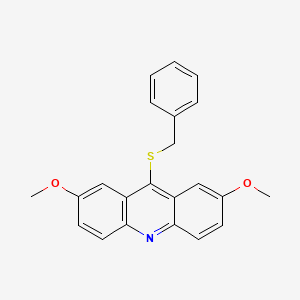


![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)

